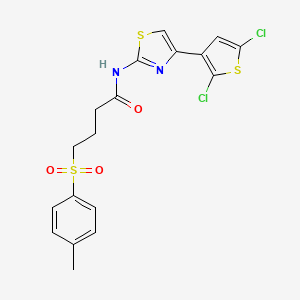

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide

Description

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dichlorothiophene moiety at the 4-position and a 4-tosylbutanamide group at the 2-position. The compound combines electron-withdrawing substituents (dichlorothiophene and tosyl groups) with a heterocyclic thiazole scaffold, which is commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O3S3/c1-11-4-6-12(7-5-11)28(24,25)8-2-3-16(23)22-18-21-14(10-26-18)13-9-15(19)27-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVYHRMGMJPLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the 2,5-dichlorothiophen-3-yl group. The final step involves the tosylation of the butanamide moiety. Common reagents used in these reactions include thionyl chloride, tosyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. The scalability of the synthetic route is crucial for meeting the demands of research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Scaffold

- Compounds (e.g., 4d–4i): These analogs retain the thiazole core but substitute the dichlorothiophene with pyridin-3-yl groups. For example, 4d features a morpholinomethyl group, while 4e includes a methylpiperazinyl substituent. These modifications likely alter solubility and hydrogen-bonding capacity compared to the target compound .

- Compounds (e.g., 7–9): These derivatives replace the thiazole with 1,2,4-triazole-thiones, introducing sulfur-based tautomerism and phenylsulfonyl groups.

Substituent Analysis

- Target Compound : The 4-tosylbutanamide group introduces a sulfonamide linkage, which may enhance stability and modulate pharmacokinetics. The dichlorothiophene provides steric bulk and lipophilicity.

- Compounds (e.g., s, t, y, z) : These feature thiazolylmethylcarbamates with hydroperoxypropan and ureido groups. The carbamate and ureido functionalities contrast sharply with the target’s tosylbutanamide, suggesting divergent biological targets (e.g., protease inhibition vs. kinase modulation) .

Spectroscopic Data

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a thiazole ring and a dichlorothiophene moiety, suggest that it may interact with various biological targets, making it a candidate for drug discovery and therapeutic applications.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 491.4 g/mol. Its structure includes:

- Thiazole ring : Known for its role in various biological activities.

- Dichlorothiophene moiety : Enhances chemical reactivity and biological interaction potential.

- Tosylbutanamide group : Contributes to the compound's ability to modulate biological pathways.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Anticancer properties : Compounds containing thiazole and thiophene rings have been associated with the inhibition of cancer cell proliferation.

- Anti-inflammatory effects : The presence of sulfonamide groups in related compounds suggests potential anti-inflammatory activity.

The following table summarizes relevant structural features and biological activities of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl)-2-(4-propylsulfonylphenyl)acetamide | Thiazole core | Anti-inflammatory |

| SB 431542 | Imidazol and benzamide structures | TGF-beta signaling inhibition |

| This compound | Thiazole and thiophene moieties | Potential anticancer activity |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to downstream effects on cellular processes including signal transduction and gene expression.

Research Findings

- In vitro studies : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, cell viability assays indicated a dose-dependent reduction in cancer cell growth.

- Case Study Analysis : In a recent study examining similar compounds, it was found that those containing thiazole rings displayed significant cytotoxicity against human cancer cells. This suggests that the thiazole component may play a crucial role in mediating these effects.

- Chemical Reactivity : The compound's ability to undergo oxidation and reduction reactions enhances its versatility in biological systems. For example, oxidation reactions can yield sulfoxides or sulfones, which may have distinct biological properties.

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored for potential applications in:

- Cancer therapeutics : Targeting specific cancer pathways.

- Inflammatory diseases : Developing anti-inflammatory agents based on its structure.

Q & A

Basic: What are the common synthetic routes for N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-tosylbutanamide?

The compound is typically synthesized via multistep reactions involving:

- Amide coupling : Using reagents like HATU and DIPEA to couple 4-tosylbutanoic acid with thiazol-2-amine derivatives under controlled conditions (0°C, DMF solvent) .

- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis, as seen in related thiazole derivatives .

- Functional group modifications : Halogenation or sulfonylation steps to introduce substituents like dichlorothiophene or tosyl groups .

Advanced: How can researchers optimize the synthesis yield of this compound?

Key strategies include:

- Catalyst optimization : Using HATU or EDCI/HOBt for efficient amide bond formation, reducing side products .

- Temperature control : Maintaining low temperatures (0°C) during coupling to minimize decomposition .

- Purification techniques : Employing column chromatography (e.g., DCM/MeOH gradients) or recrystallization from ethanol/water mixtures to isolate high-purity products .

Basic: What spectroscopic methods are used to characterize this compound?

Standard techniques include:

- NMR spectroscopy : H and C NMR to confirm backbone structure and substituent integration (e.g., δ 7.78 ppm for aromatic protons, δ 2.42 ppm for methyl groups) .

- IR spectroscopy : Bands at 1243–1258 cm (C=S) and 1663–1682 cm (C=O) to verify functional groups .

- X-ray crystallography : Resolving solid-state geometry, as demonstrated for structurally similar thiazole derivatives .

Advanced: How can tautomeric forms complicate spectral analysis, and how are they resolved?

- Challenge : Thione-thiol tautomerism in heterocycles (e.g., 1,2,4-triazoles) may obscure spectral interpretation .

- Resolution :

- IR analysis : Absence of ν(S-H) (~2500–2600 cm) confirms thione dominance .

- H NMR : Detection of NH protons (δ 10–12 ppm) and absence of SH signals distinguishes tautomers .

Basic: Which biological assays evaluate the compound’s therapeutic potential?

Common assays include:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria, with MIC values compared to controls .

- Antiproliferative assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) to measure IC .

- Cardioprotective models : Ex vivo hypoxia-reoxygenation assays on smooth muscle tissues to assess contractile response reduction .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Electron-withdrawing groups : Para-substituted –Br or –Cl on aromatic rings enhance antimicrobial and anticancer activity by modulating electron density .

- Side-chain flexibility : Longer alkyl chains (e.g., butanamide vs. acetamide) improve membrane permeability, as seen in related thiazoles .

- Heterocyclic modifications : Introducing morpholine or piperazine groups increases solubility and target affinity .

Basic: What computational methods support mechanistic studies?

- Molecular docking : AutoDock or Glide to predict binding modes with targets like bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases .

- DFT calculations : Analyzing charge distribution (Mulliken, Hirshfeld) and frontier molecular orbitals (FMOs) to correlate electronic properties with activity .

Advanced: How to resolve contradictions in reported biological data (e.g., cardioprotective vs. anticancer activity)?

- Contextual validation : Replicate assays under standardized conditions (e.g., hypoxia models for cardioprotection vs. proliferation assays for cancer ).

- Target profiling : Use kinase profiling panels or RNA-seq to identify off-target effects.

- Dosage analysis : Compare effective concentrations across studies; low µM-range activity may indicate target specificity .

Basic: How to assess the compound’s stability under experimental conditions?

- Solubility testing : Measure in DMSO/PBS mixtures via HPLC to detect degradation .

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures .

- pH stability : Incubate at physiological pH (7.4) and acidic/basic conditions, monitoring via LCMS .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cells .

- Protein binding assays : SPR or ITC to quantify interactions with putative targets (e.g., tubulin for antiproliferative activity) .

- Metabolic tracing : C-labeled glucose uptake assays to study effects on cellular energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.